molecular formula C26H25Cl3N2O3 B12364040 Egfr WT/T790M/L858R-IN-1

Egfr WT/T790M/L858R-IN-1

Cat. No.: B12364040
M. Wt: 519.8 g/mol
InChI Key: QGYDDWIUSCJHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Egfr WT/T790M/L858R-IN-1 is a potent inhibitor of the epidermal growth factor receptor (EGFR) that targets wild-type EGFR as well as the T790M and L858R mutations. These mutations are commonly associated with resistance to first and second-generation tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC) patients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr WT/T790M/L858R-IN-1 involves multiple steps, including the preparation of intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow chemistry and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Egfr WT/T790M/L858R-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure optimal reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Properties

Molecular Formula

C26H25Cl3N2O3

Molecular Weight

519.8 g/mol

IUPAC Name

ethyl 2-amino-1-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate

InChI

InChI=1S/C26H25Cl3N2O3/c1-4-34-25(33)23-21(17-10-7-15(28)11-18(17)29)22-19(12-26(2,3)13-20(22)32)31(24(23)30)16-8-5-14(27)6-9-16/h5-11,21H,4,12-13,30H2,1-3H3

InChI Key

QGYDDWIUSCJHSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.